
2-(7-Methyl-1-benzofuran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methyl-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 7th position of the benzofuran ring and an acetic acid moiety at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often facilitated by the use of transition-metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Aplicaciones Científicas De Investigación
2-(7-Methyl-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
2-(7-Methyl-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 7th position and the acetic acid moiety at the 2nd position contribute to its unique properties compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-(7-methyl-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H10O3/c1-7-3-2-4-8-5-9(6-10(12)13)14-11(7)8/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
QCFKIQBGVVSBRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
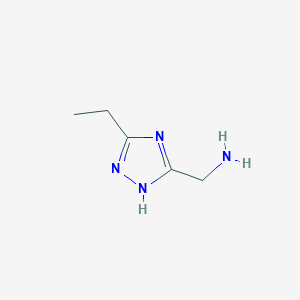
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
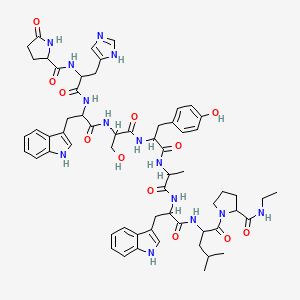
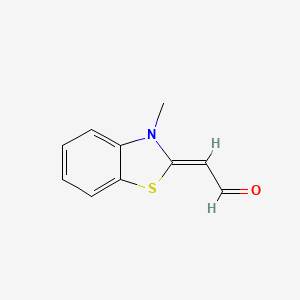
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)
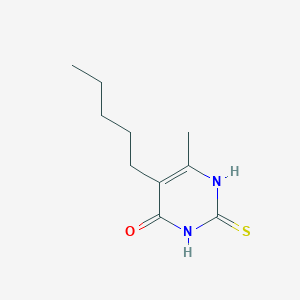

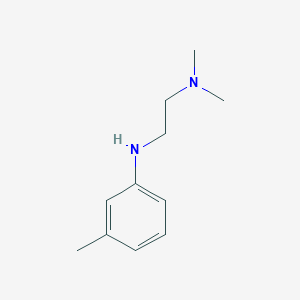
![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)
